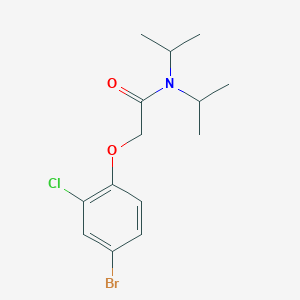
2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide, commonly known as BDC, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDC is a member of the acetamide family of compounds and is often used as a reagent in organic chemistry reactions.
Mecanismo De Acción
The mechanism of action of BDC is not well understood. However, it is believed that BDC acts as a nucleophile in organic chemistry reactions, attacking electrophilic centers in other molecules. This makes BDC a useful reagent in many different types of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BDC. However, studies have shown that BDC is not toxic to cells in vitro at concentrations up to 100 µM. Additionally, BDC has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDC in lab experiments is its ability to act as a nucleophile in a variety of reactions. Additionally, BDC is relatively easy to synthesize and purify, making it a cost-effective reagent. However, one limitation of using BDC is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are many potential future directions for research involving BDC. One area of interest is the development of new synthetic methods using BDC as a reagent. Additionally, BDC could be used in the synthesis of new pharmaceutical compounds with potential therapeutic applications. Finally, further studies could be conducted to better understand the biochemical and physiological effects of BDC, which could lead to new applications in the field of medicine.
Conclusion:
In conclusion, BDC is a valuable chemical compound with many potential applications in scientific research. Its ability to act as a nucleophile in organic chemistry reactions makes it a useful reagent in many different types of reactions. While there is limited information available on the biochemical and physiological effects of BDC, it has been shown to have low toxicity in animal studies. Future research involving BDC could lead to new synthetic methods and potential therapeutic applications.
Métodos De Síntesis
The synthesis of BDC involves the reaction of 4-bromo-2-chlorophenol with diisopropylamine and acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
BDC has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of BDC is as a reagent in organic chemistry reactions. BDC can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science compounds.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c1-9(2)17(10(3)4)14(18)8-19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVUVPAURTGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

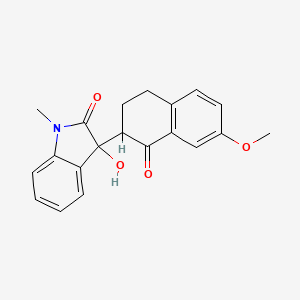
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)

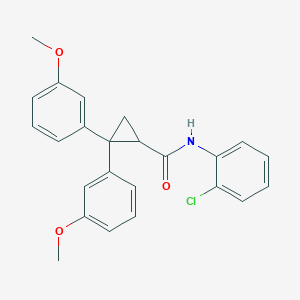
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
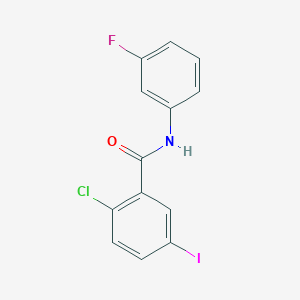
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)


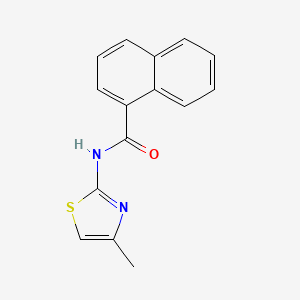
![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)